molecular formula C11H25N B8366035 N-methyl-N-(2-propylheptyl)-amine

N-methyl-N-(2-propylheptyl)-amine

Cat. No.: B8366035
M. Wt: 171.32 g/mol
InChI Key: SSQPNZNPMOFMAR-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-propylheptyl)-amine is a tertiary aliphatic amine characterized by a methyl group and a branched 2-propylheptyl substituent attached to the nitrogen atom. The 2-propylheptyl group consists of a heptyl chain (C7H15) with a propyl branch at the second carbon, resulting in a highly branched C10H21 alkyl chain. This structure confers significant lipophilicity and steric bulk, influencing its physicochemical properties and applications in industrial and pharmaceutical contexts, such as surfactants, catalysts, or intermediates in organic synthesis .

Properties

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-methyl-2-propylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-6-7-9-11(8-5-2)10-12-3/h11-12H,4-10H2,1-3H3

InChI Key

SSQPNZNPMOFMAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)CNC

Origin of Product

United States

Scientific Research Applications

Applications in Organic Chemistry

Solvent in Organic Reactions

  • N-methyl-N-(2-propylheptyl)-amine serves as a solvent for various organic reactions due to its ability to dissolve a wide range of organic compounds. This property facilitates reactions that require non-polar environments or where the solubility of reactants is critical.

Additive in Polymer Chemistry

  • The compound is utilized as an additive in the formulation of polymers, enhancing properties such as flexibility and thermal stability. It is particularly effective in applications involving sealants and adhesives, where it contributes to the overall performance of the material by improving adhesion and reducing brittleness .

Environmental Applications

Carbon Capture Technologies

  • This compound has been explored for its potential role in carbon capture technologies. Its amine functionality allows it to react with carbon dioxide, making it a candidate for use in capturing CO2 from industrial emissions . This application is vital for mitigating climate change impacts.

Case Study 1: Use in Sealant Formulations

A study documented the incorporation of this compound into sealant formulations. The results indicated improved adhesion properties and resistance to environmental degradation compared to traditional sealants. The compound's ability to enhance the longevity of sealants was particularly noted in outdoor applications where exposure to UV light and moisture is prevalent.

Case Study 2: Carbon Dioxide Absorption

Research conducted on amine-based carbon capture systems highlighted the effectiveness of this compound as a CO2 absorbent. The study found that this compound exhibited higher absorption rates compared to other amines, making it a promising candidate for future carbon capture technologies .

Data Tables

Application Area Description Benefits
Organic SolventUsed as a solvent for organic reactionsHigh solubility for various organic compounds
Polymer AdditiveEnhances flexibility and thermal stability in polymersImproves adhesion and reduces brittleness
Carbon CaptureReacts with CO2 for potential use in carbon capture technologiesHigher absorption rates than traditional amines

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Group Analysis

The following table compares N-methyl-N-(2-propylheptyl)-amine with key analogs:

Compound Name Molecular Formula Substituents Physical State Key Applications Reference
This compound C11H25N Methyl, 2-propylheptyl Oil (predicted) Surfactants, Pharma intermediates
N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amine C8H15N3S Methyl, thiazolylmethyl Solid (HCl salt) Ritonavir synthesis
N-Methyl-2-phenylpropan-1-amine C10H15N Methyl, 2-phenylpropyl Liquid Stimulant (Phenpromethamine)
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C20H27N Cyclohexyl-naphthylmethyl Oil Chiral intermediates
Di-(3-aminopropyl)amine C6H17N3 Two 3-aminopropyl chains Liquid Epoxy resin curing agent
Key Observations:
  • Lipophilicity: The 2-propylheptyl group in the target compound enhances lipophilicity compared to aromatic (e.g., N-methyl-2-phenylpropan-1-amine) or heterocyclic (e.g., thiazolylmethyl) analogs. This property makes it suitable for non-polar solvent systems .

Physicochemical Properties

Property This compound N-Methyl-2-phenylpropan-1-amine Di-(3-aminopropyl)amine
Molecular Weight 183.33 g/mol 149.24 g/mol 131.22 g/mol
Boiling Point Not reported Not reported 110–120°C (1.3 kPa)
Solubility High in organic solvents Moderate in polar solvents Water-miscible
Reactivity Low nucleophilicity (steric bulk) Moderate High (linear chain)

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